5-(4-Bromo-2-chlorophenyl)-2-furaldehyde
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Overview
Description
5-(4-Bromo-2-chlorophenyl)-2-furaldehyde is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring substituted with a 4-bromo-2-chlorophenyl group and an aldehyde group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromo-2-chlorophenyl)-2-furaldehyde typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is performed by coupling a boronic acid derivative with a halogenated furan compound in the presence of a palladium catalyst and a base. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
5-(4-Bromo-2-chlorophenyl)-2-furaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions
Major Products Formed
Oxidation: 5-(4-Bromo-2-chlorophenyl)furan-2-carboxylic acid.
Reduction: 5-(4-Bromo-2-chlorophenyl)furan-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
5-(4-Bromo-2-chlorophenyl)-2-furaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals .
Mechanism of Action
The mechanism of action of 5-(4-Bromo-2-chlorophenyl)-2-furaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Bromophenyl)furan-2-carbaldehyde
- 5-(4-Chlorophenyl)furan-2-carbaldehyde
- 5-(4-Nitrophenyl)furan-2-carbaldehyde
Uniqueness
5-(4-Bromo-2-chlorophenyl)-2-furaldehyde is unique due to the presence of both bromine and chlorine atoms on the phenyl ring. This dual halogenation can influence its reactivity and biological activity, making it distinct from other similar compounds .
Biological Activity
5-(4-Bromo-2-chlorophenyl)-2-furaldehyde, with the molecular formula C11H6BrClO2 and a molecular weight of approximately 285.52 g/mol, is a compound characterized by a furan ring and a substituted phenyl group containing both bromine and chlorine atoms. This article explores its biological activity, synthesizing available research findings, case studies, and relevant data.
Biological Activity Overview
Research into the biological activity of this compound primarily focuses on its potential applications in pharmacology, particularly in antimalarial and anticancer activities. Notably, it shares structural similarities with other biologically active compounds.
Antimalarial Activity
One of the most significant areas of investigation involves its antimalarial properties. A related compound, MMV019918 (1-[5-(4-bromo-2-chlorophenyl)furan-2-yl]-N-[(piperidin-4-yl)methyl]methanamine), was identified from the MMV Malaria Box and demonstrated dual activity against both asexual stages and gametocytes of Plasmodium falciparum with an IC50 less than 1000 nM .
The structure-activity relationship studies indicated that modifications on the phenyl ring could influence potency against malaria parasites. For example, the introduction of different halogen substituents affected the biological activity significantly. The following table summarizes some findings related to antimalarial activity:
Compound | IC50 (nM) | Activity Type |
---|---|---|
MMV019918 | <1000 | Asexual & Gametocytes |
Chloroquine | 26 | Control |
Compound 25 | 0.88 | Asexual |
These results suggest that this compound may possess similar properties, warranting further investigation into its efficacy as an antimalarial agent.
Anticancer Activity
The compound's potential as an anticancer agent has also been explored. Although direct studies on this compound are scarce, related compounds with similar substitutions have shown promising results against various cancer cell lines. For instance, flavonols with bromo substitutions exhibited significant cytotoxic effects against human non-small cell lung cancer cells (A549), suggesting that halogenated derivatives can enhance biological activity .
Study on Antiplasmodial Effects
In a study assessing various compounds for their antiplasmodial effects, several derivatives were tested against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. The findings indicated that structural modifications influenced the compounds' efficacy significantly. Compounds with electron-withdrawing groups like bromine or chlorine were generally more potent than those without such substitutions .
Structure-Activity Relationship Analysis
A comprehensive structure-activity relationship analysis highlighted that the presence of halogens at specific positions on the aromatic ring could enhance biological activity. For example, introducing bromine at the para position relative to other substituents consistently resulted in increased potency against cancer and malaria cell lines .
Properties
IUPAC Name |
5-(4-bromo-2-chlorophenyl)furan-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrClO2/c12-7-1-3-9(10(13)5-7)11-4-2-8(6-14)15-11/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTUROMWIRNCANZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)C2=CC=C(O2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.52 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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